(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC20064604
Molecular Formula: C25H25N3O4S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N3O4S |
|---|---|
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | (2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C25H25N3O4S/c1-4-12-32-20-11-10-18(14-21(20)31-5-2)15-22-24(30)28-25(33-22)26-23(29)19(27-28)13-17-8-6-16(3)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3/b22-15- |
| Standard InChI Key | TXJILIOCEOFTHH-JCMHNJIXSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC |
Introduction
(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-13thiazolo[3,2-b]124triazine-3,7(2H)-dione is a complex organic molecule belonging to the class of thiazolo-triazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties. The structure features multiple functional groups that may enhance its reactivity and biological activity.
Synthesis Methods
The synthesis of thiazolo-triazine derivatives typically involves multi-step organic reactions. One common method for synthesizing compounds like (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H- thiazolo[3,2-b]triazine-3,7(2H)-dione includes the condensation of appropriate aldehydes with thioureas or other nitrogen-containing compounds under acidic or basic conditions .
Biological Activities
Research into thiazolo-triazine derivatives has indicated several promising areas of biological activity, including:
-
Anti-inflammatory Properties: These compounds have shown potential in reducing inflammation, which is beneficial for treating various inflammatory diseases.
-
Anticancer Properties: Studies suggest that these derivatives may exhibit anticancer activities, making them candidates for cancer therapy research .
Comparison with Similar Compounds
Several compounds share structural similarities with (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H- thiazolo[3,2-b]triazine-3,7(2H)-dione. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume